N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a unique combination of a benzodioxole ring, a thiadiazole ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling of the Rings: The benzodioxole and thiadiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the coupled product with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and thiadiazole rings.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Substituted derivatives at the thiadiazole ring.
Scientific Research Applications
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H17N3O3S/c20-14(10-4-2-1-3-5-10)17-16-19-18-15(23-16)11-6-7-12-13(8-11)22-9-21-12/h6-8,10H,1-5,9H2,(H,17,19,20) |
InChI Key |
VAPCFQKKYGSKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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